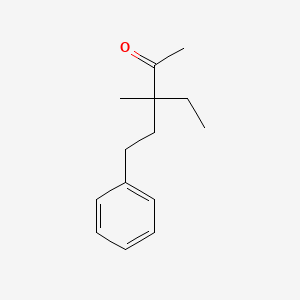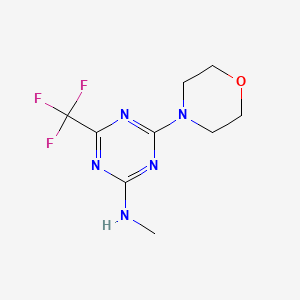![molecular formula C13H22N7O8P B14620006 8-[(3-Amino-2-hydroxypropyl)amino]adenosine 5'-(dihydrogen phosphate) CAS No. 56878-16-1](/img/structure/B14620006.png)
8-[(3-Amino-2-hydroxypropyl)amino]adenosine 5'-(dihydrogen phosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “((2R,3S,4R,5R)-5-(6-Amino-8-((3-amino-2-hydroxypropyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate” is a complex organic molecule that features a purine base attached to a sugar-phosphate backbone. This structure is reminiscent of nucleotides, which are the building blocks of nucleic acids like DNA and RNA. The presence of multiple functional groups, including amino, hydroxyl, and phosphate groups, suggests that this compound could participate in a variety of biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, starting with the construction of the purine base, followed by the attachment of the sugar moiety, and finally the addition of the phosphate group. Each step would require specific reagents and conditions:
Purine Base Synthesis: This could involve the cyclization of a suitable precursor, such as an aminoimidazole derivative.
Sugar Attachment: The sugar moiety could be introduced via a glycosylation reaction, using a protected sugar derivative and a suitable catalyst.
Phosphate Addition: The final step would involve the phosphorylation of the sugar moiety, using a phosphorylating agent like phosphorus oxychloride or a similar reagent.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of each synthetic step to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Given its structure, this compound could undergo a variety of chemical reactions:
Oxidation: The hydroxyl groups could be oxidized to form ketones or aldehydes.
Reduction: The amino groups could be reduced to form primary amines.
Substitution: The amino and hydroxyl groups could participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide could be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride could be employed.
Substitution: Nucleophiles like halides or amines could be used under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups could yield ketones or aldehydes, while reduction of the amino groups could yield primary amines.
Scientific Research Applications
This compound could have a wide range of applications in scientific research:
Chemistry: It could be used as a building block for the synthesis of more complex molecules.
Biology: Its structural similarity to nucleotides suggests that it could be used in studies of DNA and RNA function.
Medicine: It could be investigated as a potential therapeutic agent, particularly if it has biological activity similar to that of nucleotides.
Industry: It could be used in the production of pharmaceuticals or other high-value chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological activity. If it acts as a nucleotide analog, it could interfere with DNA or RNA synthesis by being incorporated into the growing nucleic acid chain. This could inhibit the replication of viruses or cancer cells, making it a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
Adenosine Triphosphate (ATP): A nucleotide that plays a central role in cellular energy metabolism.
Deoxyribonucleotides: The building blocks of DNA.
Ribonucleotides: The building blocks of RNA.
Uniqueness
The unique combination of functional groups in this compound could give it distinct chemical and biological properties. For example, the presence of both amino and hydroxyl groups could allow it to participate in a wider range of reactions compared to other nucleotides.
Properties
CAS No. |
56878-16-1 |
|---|---|
Molecular Formula |
C13H22N7O8P |
Molecular Weight |
435.33 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-[6-amino-8-[(3-amino-2-hydroxypropyl)amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C13H22N7O8P/c14-1-5(21)2-16-13-19-7-10(15)17-4-18-11(7)20(13)12-9(23)8(22)6(28-12)3-27-29(24,25)26/h4-6,8-9,12,21-23H,1-3,14H2,(H,16,19)(H2,15,17,18)(H2,24,25,26)/t5?,6-,8-,9-,12-/m1/s1 |
InChI Key |
OKPHTNUPWWPEKJ-NRJACJQQSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C(=N2)NCC(CN)O)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C(=N2)NCC(CN)O)C3C(C(C(O3)COP(=O)(O)O)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Benzyloxy)carbonyl]-L-leucyl-N-methyl-L-phenylalaninamide](/img/structure/B14619932.png)
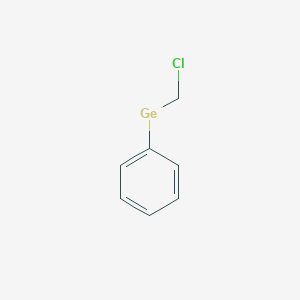

![[(5-Nitrofuran-2-yl)-propanoyloxymethyl] propanoate](/img/structure/B14619942.png)
![Diethyl [ethane-1,2-diylbis(oxyethane-2,1-diyl)]biscarbamate](/img/structure/B14619950.png)
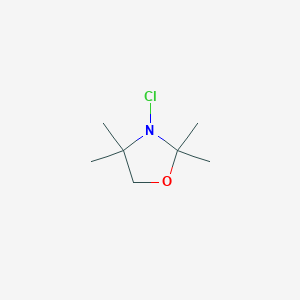
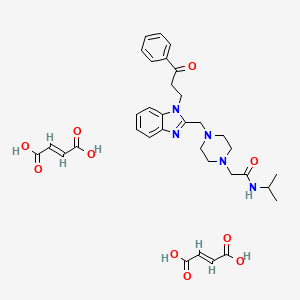
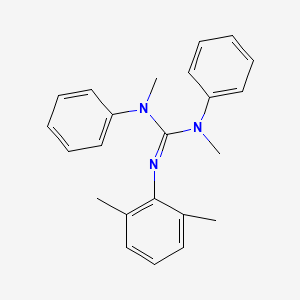

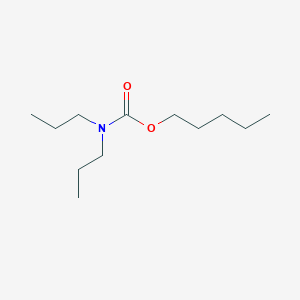

![N-[3-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]formamide](/img/structure/B14619980.png)
